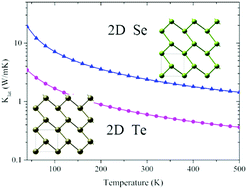Thermoelectric properties of two-dimensional selenene and tellurene from group-VI elements†
Physical Chemistry Chemical Physics Pub Date: 2018-08-25 DOI: 10.1039/C8CP04069A
Abstract
Single-layered two-dimensional (2D) materials have become very attractive due to their novel electronic behavior after the discovery of graphene. Here, we report the electronic structure and thermoelectric properties of single-layered 2D selerium (selenene) and tellurium (tellurene) by using density functional theory calculation. Both selenene and tellurene show three-phonon limited thermal conductivity. The prominent anharmonic phonon scattering process for tellurene makes it show the lowest lattice thermal conductivity among 2D single elemental materials till now. Their special square unit cells give rise to a highly anisotropic electronic structure along the zigzag and the armchair direction. The large effective mass and Seebeck coefficient along the armchair direction suggest that the thermal performance is better than that of the zigzag direction. The effect of spin–orbit coupling increases the band gap and is found to be crucial for tellurene. These studies provide a way to tune the thermoelectric properties of selenene and tellurene in the future.


Recommended Literature
- [1] The electronic structure of FeV-cofactor in vanadium-dependent nitrogenase†
- [2] Catalytic asymmetric synthesis of 5-membered alicyclic α-quaternary β-amino acids via [3 + 2]-photocycloaddition of α-substituted acrylates†
- [3] Growth characteristics of uniaxial InGaN/GaN MQW/n-GaN nanowires on Si(111) using MOCVD
- [4] Graphene oxide–peptide nanoassembly as a general approach for monitoring the activity of histone deacetylases†
- [5] Cyclam-based dendrimers as ligands for lanthanide ions†
- [6] A Pyrone Strategy for the Synthesis of 3-Acyltetramic Acids
- [7] Molecular salts of propranolol with dicarboxylic acids: diversity of stoichiometry, supramolecular structures and physicochemical properties†
- [8] Size dependence of gold clusters with precise numbers of atoms in aerobic oxidation of d-glucose†
- [9] Volumetric measurements by image segmentation on centrifugal microfluidic platforms in motion†
- [10] A supramolecular ensemble of a PBI derivative and Cu2O NPs: potential photocatalysts for the Suzuki and Suzuki type coupling reactions†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 1517-51-7
-
CAS no.: 107016-79-5
-
CAS no.: 169555-93-5









